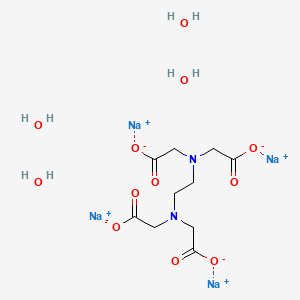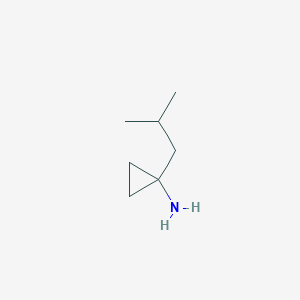
2'-Méthyl-5'-(trifluorométhyl)acétophénone
Vue d'ensemble
Description
2'-Methyl-5'-(trifluoromethyl)acetophenone is a useful research compound. Its molecular formula is C10H9F3O and its molecular weight is 202.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2'-Methyl-5'-(trifluoromethyl)acetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Methyl-5'-(trifluoromethyl)acetophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Voici une analyse exhaustive des applications de recherche scientifique de la 2'-Méthyl-5'-(trifluorométhyl)acétophénone, en se concentrant sur six applications uniques :
Intermédiaires pharmaceutiques
Ce composé est utilisé comme intermédiaire dans les produits pharmaceutiques. Il a été mentionné dans le contexte de la synthèse de composés pour des médicaments comme l’Ubrogepant, utilisé pour le traitement aigu des migraines .
Synthèse organique
En chimie organique, il sert de réactif pour la réaction de α-bromation des composés carbonylés, ce qui est un sujet important en raison du manque de réactifs de bromation appropriés .
Synthèse de composés hétérocycliques
Il est utilisé dans la synthèse de composés hétérocycliques, qui sont disponibles dans le commerce ou facilement accessibles et sont donc des synthons idéaux pour les réactions multicomposants .
Catalyse
Le composé a été utilisé pour étudier l’utilisation de CuCF3 généré in situ pour la substitution directe du chlore par CF3 dans divers substrats aromatiques, mettant en évidence son rôle dans les processus catalytiques .
Réactions sans solvant
Il a été impliqué dans des conditions sans solvant en tant que catalyseur lors de certaines réactions, indiquant son utilité dans les processus chimiques respectueux de l’environnement .
Sécurité des matériaux et manipulation
Les fiches de données de sécurité (FDS) et les instructions de manipulation du composé sont essentielles pour garantir des pratiques de laboratoire sûres et sont fournies par des fournisseurs tels que MilliporeSigma .
Mécanisme D'action
Mode of Action
It has been used to investigate the use of in situ generated cucf3 for the direct substitution of chlorine by cf3 in various aromatic substrates . This suggests that it may interact with its targets through a substitution reaction.
Biochemical Pathways
The compound’s role in the substitution of chlorine by CF3 in various aromatic substrates suggests that it may be involved in the modification of these substrates .
Result of Action
Its role in the substitution of chlorine by CF3 in various aromatic substrates suggests that it may alter the chemical structure of these substrates .
Analyse Biochimique
Biochemical Properties
2’-Methyl-5’-(trifluoromethyl)acetophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for various enzymes, influencing their activity and the overall biochemical pathways they are involved in. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to either the activation or inhibition of their catalytic functions, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 2’-Methyl-5’-(trifluoromethyl)acetophenone on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, 2’-Methyl-5’-(trifluoromethyl)acetophenone can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2’-Methyl-5’-(trifluoromethyl)acetophenone exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in either the inhibition or activation of the target biomolecule’s function. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. Additionally, 2’-Methyl-5’-(trifluoromethyl)acetophenone can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Methyl-5’-(trifluoromethyl)acetophenone can change over time due to factors such as stability and degradation. The compound is relatively stable under ambient conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, degradation products may form, which can have different biochemical properties and effects on cellular function. Long-term studies have shown that prolonged exposure to 2’-Methyl-5’-(trifluoromethyl)acetophenone can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2’-Methyl-5’-(trifluoromethyl)acetophenone in animal models vary with different dosages. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, toxic or adverse effects can occur, including cellular damage, disruption of metabolic pathways, and alterations in normal physiological functions. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
2’-Methyl-5’-(trifluoromethyl)acetophenone is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These enzymes play a crucial role in the oxidative metabolism of the compound, leading to the formation of various metabolites. The metabolic pathways can be influenced by factors such as enzyme expression levels, the presence of cofactors, and the overall metabolic state of the cell. The compound’s metabolism can also affect the levels of other metabolites within the cell, thereby influencing the overall metabolic flux .
Transport and Distribution
The transport and distribution of 2’-Methyl-5’-(trifluoromethyl)acetophenone within cells and tissues are mediated by various transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of the compound can be influenced by factors such as its lipophilicity, the presence of transporters, and the overall cellular environment. The localization and accumulation of 2’-Methyl-5’-(trifluoromethyl)acetophenone can impact its biochemical activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of 2’-Methyl-5’-(trifluoromethyl)acetophenone is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of the compound can also affect its interactions with other biomolecules and its overall biochemical activity within the cell.
Propriétés
IUPAC Name |
1-[2-methyl-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-6-3-4-8(10(11,12)13)5-9(6)7(2)14/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDDSCHHMXTRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674004 | |
| Record name | 1-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725743-50-0 | |
| Record name | 1-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3,5,7-triphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B1493756.png)


![1-(4-Isopropylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1493769.png)
![2-(Pyridin-4-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1493770.png)
![Ethyl 2-hydroxy-2-[6-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]acetate](/img/structure/B1493771.png)






![7-Cyclopentyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1493782.png)

